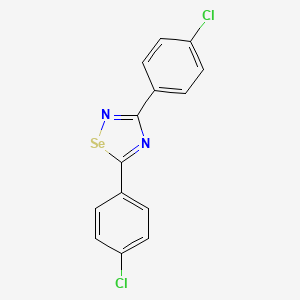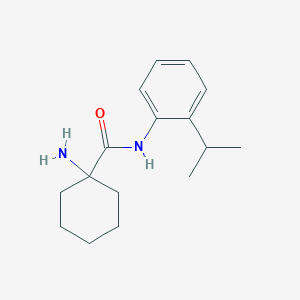
Tetra-n-butylphosphonium laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-n-butylphosphonium laurate is a chemical compound with the molecular formula C28H59O2P. It is an ionic liquid composed of a tetra-n-butylphosphonium cation and a laurate anion. This compound is known for its unique properties, including its ability to dissolve various organic and inorganic substances, making it useful in a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetra-n-butylphosphonium laurate can be synthesized through the reaction of tetra-n-butylphosphonium hydroxide with lauric acid. The reaction typically occurs in an aqueous medium at ambient temperature. The process involves the neutralization of the hydroxide ion by the carboxylic acid group of lauric acid, resulting in the formation of the laurate anion and water as a byproduct .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Tetra-n-butylphosphonium laurate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the laurate anion.
Oxidation and Reduction: While the compound itself is relatively stable, it can act as a medium for oxidation and reduction reactions involving other substances.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the ionic liquid .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in substitution reactions, the laurate anion can be replaced by other anions, resulting in the formation of new ionic liquids .
Scientific Research Applications
Tetra-n-butylphosphonium laurate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which tetra-n-butylphosphonium laurate exerts its effects is primarily through its ability to act as a solvent and catalyst. The tetra-n-butylphosphonium cation interacts with various molecular targets, facilitating the dissolution and reaction of different substances. The laurate anion can also participate in chemical reactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Tetra-n-butylphosphonium bromide: Similar in structure but contains a bromide anion instead of a laurate anion.
Tetra-n-butylphosphonium chloride: Contains a chloride anion and is used in similar applications as tetra-n-butylphosphonium laurate.
Uniqueness
This compound is unique due to its combination of a long-chain fatty acid anion (laurate) with a tetra-n-butylphosphonium cation. This combination imparts unique solubility and catalytic properties, making it particularly useful in applications requiring the dissolution of both hydrophilic and hydrophobic substances .
Properties
Molecular Formula |
C28H59O2P |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
dodecanoate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.C12H24O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-16H2,1-4H3;2-11H2,1H3,(H,13,14)/q+1;/p-1 |
InChI Key |
CBLQGONGXCLTDI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCC[P+](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


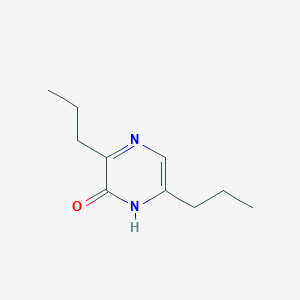
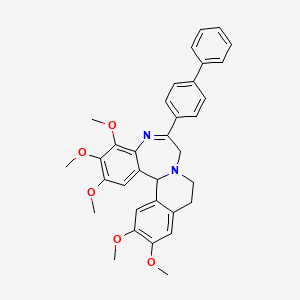

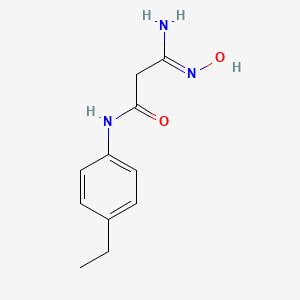
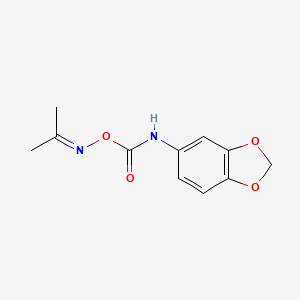
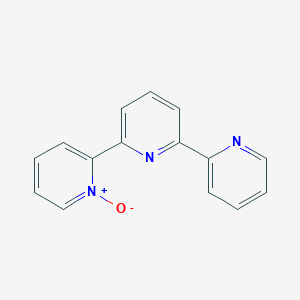

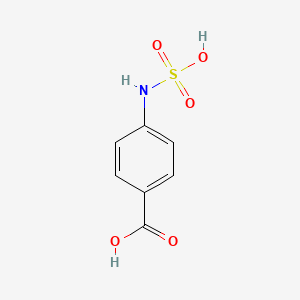
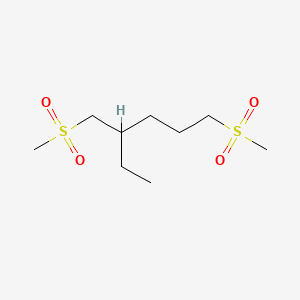
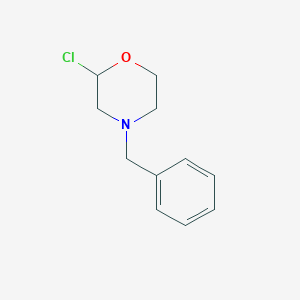
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)

